
Nickel(II) chloride ethylene glycol dimethyl ether complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) chloride ethylene glycol dimethyl ether complex, also known as Dichloro(dimethoxyethane)nickel or NiCl2 glyme, is a chemical compound with the linear formula NiCl2:CH3OCH2CH2OCH3 . It has a molecular weight of 219.72 .
Synthesis Analysis
The compound can be synthesized by refluxing nickel chloride and trimethylorthoformate in methanol for 16 hours. The resulting green gel can then be refluxed with dimethoxyethane for 16 hours to precipitate a yellow powder of nickel chloride glyme .Molecular Structure Analysis
The molecular structure of the complex is represented by the SMILES string Cl[Ni]Cl.COCCOC .Chemical Reactions Analysis
The complex can be used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters. It can also act as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .Physical And Chemical Properties Analysis
The complex is a powder form and has a melting point of over 300°C . It is air-stable but reacts violently with water .Wissenschaftliche Forschungsanwendungen
Catalysis in Ethylene Dimerization
Nickel(II) chloride ethylene glycol dimethyl ether complex is utilized in catalysis, particularly in the dimerization of ethylene. σ-Aryl nickel(II) complexes, including those with ethylene glycol dimethyl ether, catalyze the dimerization of ethylene effectively, especially when combined with additives like trifluoro boron etherate. This catalysis is selective and efficient, leading to the production of compounds such as vinyl naphthalene and butenyl-naphthalene, confirming the role of the nickel complexes in the reaction process (Maruya, Mizoroki, & Ozaki, 1972).
Structural and Chemical Properties
The chemical and physical properties of nickel(II) chloride ethylene glycol dimethyl ether complex are studied for its potential applications in various fields. Its synthesis involves refluxing nickel chloride with trimethylorthoformate in methanol, followed by treatment with dimethoxyethane to obtain a solid yellow powder form. This compound is known for its stability in air but reacts violently with water. Due to the toxic nature of nickel(II) complexes, precautions are necessary during handling and storage (Roman, 2012).
Use in Oligomerization and Polymerization
Nickel(II) chloride ethylene glycol dimethyl ether complex is also significant in oligomerization processes. This complex, when activated with agents like methylaluminoxane (MAO), shows moderate to high activities in ethylene oligomerization, with good selectivity towards specific products like 1-butene. The ligand environment and reaction parameters play crucial roles in influencing the catalytic performance and product selectivity (Ulbrich et al., 2015).
Application in Nanoparticle Synthesis
Nickel(II) chloride ethylene glycol dimethyl ether complex serves as a precursor in the synthesis of nanostructured materials. For example, it is used in the synthesis of pure magnetic metallic nickel via a microwave-assisted method, employing a mixture of ethylene glycol and ethanol as solvent and reducing agents. This process leads to the production of nickel nanoparticles with significant magnetic properties, which are valuable in various applications like catalysis and magnetic recovery (Zuliani, Balu, & Luque, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
dichloronickel;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNCWNTDDVHFK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.Cl[Ni]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloronickel;1,2-dimethoxyethane | |
CAS RN |
29046-78-4 |
Source


|
| Record name | dichloronickel;1,2-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

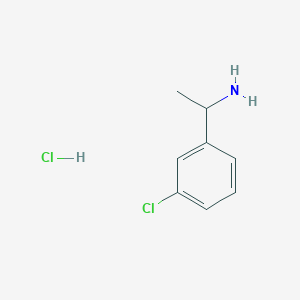

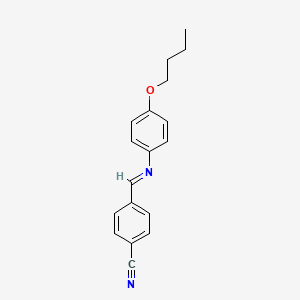
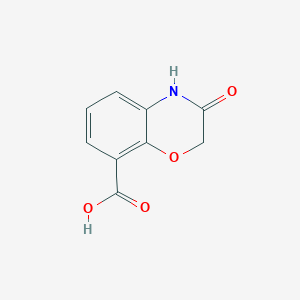
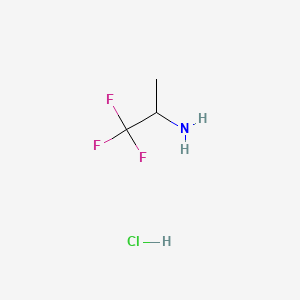
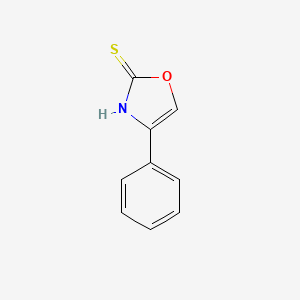

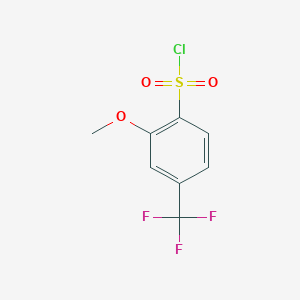
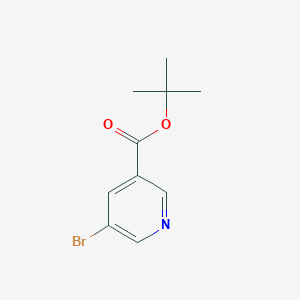
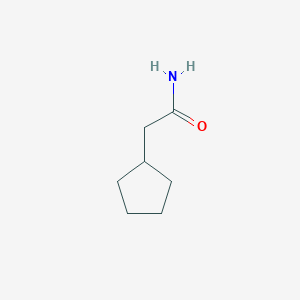
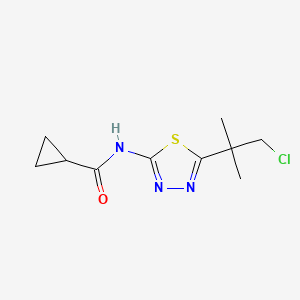
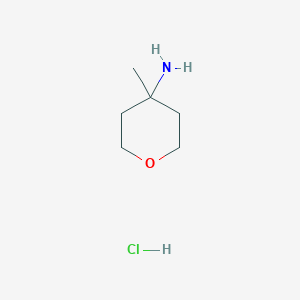
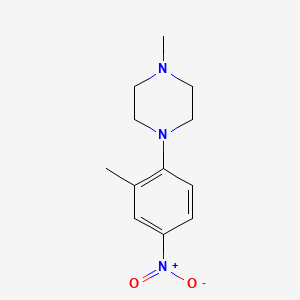
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)